molecular formula C24H29FN2O3S B13493977 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B13493977
M. Wt: 444.6 g/mol
InChI Key: VRCXBHNPMSMGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidine ring, a fluorophenyl group, and a tetrahydronaphthalene moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the thiazolidine ring, followed by the introduction of the fluorophenyl group and the tetrahydronaphthalene moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically employing reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Similar compounds to N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide include:

  • 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
  • 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea
  • N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-difluorobenzene-1-sulfonamide

These compounds share structural similarities but differ in specific functional groups or moieties, which can influence their chemical properties and applications.

Properties

Molecular Formula

C24H29FN2O3S

Molecular Weight

444.6 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)-3-fluorophenyl]-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide

InChI

InChI=1S/C24H29FN2O3S/c1-23(2)10-11-24(3,4)19-14-16(6-8-18(19)23)22(28)26-17-7-9-21(20(25)15-17)27-12-5-13-31(27,29)30/h6-9,14-15H,5,10-13H2,1-4H3,(H,26,28)

InChI Key

VRCXBHNPMSMGDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C=C3)N4CCCS4(=O)=O)F)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.